molecular formula C20H20N4O B2564441 8-(naphthalene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2194902-77-5

8-(naphthalene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2564441
CAS No.: 2194902-77-5
M. Wt: 332.407
InChI Key: JGXQUWKPJAHJFH-UHFFFAOYSA-N
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Description

8-(Naphthalene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine featuring a naphthalene-1-carbonyl group at the 8-position and a 1,2,3-triazole substituent at the 3-position of the azabicyclo[3.2.1]octane scaffold.

The synthesis of related compounds involves multi-step strategies, including 1,3-dipolar cycloaddition for triazole formation (as seen in and ) and amidation/carbonylation reactions for naphthalene incorporation . For instance, N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide derivatives are synthesized via coupling reactions between naphthoyl chlorides and amino-functionalized bicyclic intermediates .

Properties

IUPAC Name

naphthalen-1-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(19-7-3-5-14-4-1-2-6-18(14)19)24-15-8-9-16(24)13-17(12-15)23-11-10-21-22-23/h1-7,10-11,15-17H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXQUWKPJAHJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC4=CC=CC=C43)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(naphthalene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Naphthalene Moiety: The naphthalene-1-carbonyl group is introduced via Friedel-Crafts acylation, using naphthalene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Triazole Ring: The triazole ring is formed through a Huisgen cycloaddition (click chemistry) between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the click chemistry step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Naphthalene-1,4-dione derivatives.

    Reduction: 8-(naphthalene-1-methanol)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane.

    Substitution: Various N-substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Biology

    Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.

Medicine

    Drug Development: The bicyclic structure and triazole ring are common motifs in drug design, potentially useful in developing treatments for neurological disorders.

Industry

    Materials Science: The compound’s unique structure can be utilized in the development of novel polymers and materials with specific electronic properties.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions, inhibiting enzyme activity, while the bicyclic core can interact with hydrophobic pockets in proteins, altering their function.

Comparison with Similar Compounds

Key Differences :

  • The 1,2,3-triazole in the target compound vs. 1,2,4-triazole in alters electronic properties and hydrogen-bonding capacity .

Triazole-Substituted Azabicyclo[3.2.1]octanes

8-Cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2195880-26-1, ) shares the 1,2,3-triazole moiety but replaces naphthalene-1-carbonyl with a cyclopropanecarbonyl group.

Property Target Compound Cyclopropanecarbonyl Analog ()
Substituent at Position 8 Naphthalene-1-carbonyl Cyclopropanecarbonyl
Molecular Weight Not explicitly reported ~290–310 (estimated)
Synthetic Method Naphthoylation of bicyclic amine Cyclopropanecarbonyl chloride coupling

Key Differences :

  • The naphthalene group introduces aromatic π-stacking interactions, while cyclopropane offers steric rigidity.
  • Cyclopropanecarbonyl derivatives may exhibit reduced metabolic stability due to strain in the cyclopropane ring .

Naphthamide-Functionalized Azabicyclo[3.2.1]octanes

N-[8-(Aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl)]-2-naphthamide derivatives () feature naphthamide groups but lack the triazole substituent.

Property Target Compound Naphthamide Derivative ()
Substituent at Position 3 1H-1,2,3-Triazol-1-yl Aminobenzyl
Key Functional Groups Triazole + naphthalene Naphthamide + benzylamine
Biological Relevance Potential CNS activity Antipathogenic properties reported

Key Differences :

  • The triazole in the target compound may enhance binding affinity to biological targets (e.g., enzymes, receptors) compared to aminobenzyl groups .

Biological Activity

The compound 8-(naphthalene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a novel azabicyclic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H16_{16}N4_4O
  • Molecular Weight : 292.33 g/mol
  • CAS Number : 2380040-02-6

This compound features a bicyclic structure with a triazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Notably:

  • Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) :
    • This enzyme plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endogenous lipid with anti-inflammatory properties.
    • The compound has been shown to inhibit NAAA activity effectively, thus preserving PEA levels and enhancing its therapeutic effects against inflammation .
  • Selectivity and Potency :
    • In structure-activity relationship (SAR) studies, modifications to the azabicyclic core have led to compounds with improved selectivity and potency against NAAA, with some derivatives exhibiting IC50_{50} values in the low nanomolar range .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity IC50_{50} Value (μM) Mechanism Reference
Inhibition of NAAA0.042Non-covalent interaction
Selectivity towards FAAH25% inhibition at 30 μMCompetitive inhibition
Anti-inflammatory effectsNot quantifiedPreservation of PEA

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anti-inflammatory Research :
    • A study demonstrated that compounds similar to this compound significantly reduced inflammation in animal models by inhibiting NAAA activity .
    • The findings suggest potential applications in treating chronic inflammatory diseases.
  • Pharmacokinetics :
    • Research indicates favorable pharmacokinetic profiles for some derivatives, suggesting good bioavailability and systemic availability which are critical for therapeutic applications .
    • Further studies are needed to evaluate the long-term effects and safety profiles.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the 8-azabicyclo[3.2.1]octane scaffold in this compound?

  • Methodology : The 8-azabicyclo[3.2.1]octane core can be synthesized via ring-closing reactions or functionalization of pre-existing bicyclic intermediates. For example, intermediates like N-(8-methyl-8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride (derived from tropane derivatives) have been used as precursors for further modifications . Key steps include selective protection/deprotection of the amine group and stereochemical control during ring closure.
  • Critical Considerations : Use chiral resolving agents or asymmetric catalysis to manage stereochemistry, as the bicyclic structure’s spatial arrangement impacts biological activity .

Q. How can the 1,2,3-triazole moiety be efficiently introduced into the molecule?

  • Methodology : The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, propargyl bromide reacts with naphthol derivatives to form alkynes, which then undergo 1,3-dipolar cycloaddition with azides (e.g., 2-azido-N-phenylacetamide) under mild conditions (room temperature, t-BuOH/H₂O solvent) .
  • Characterization : Confirm regioselectivity using <sup>1</sup>H/<sup>13</sup>C NMR (e.g., triazole proton at δ 8.36 ppm) and HRMS .

Q. What analytical techniques are essential for verifying the compound’s structural integrity?

  • Methodology :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and triazole (C–N, ~1300 cm⁻¹) stretches .
  • NMR : Use DMSO-d₆ to resolve signals for the naphthalene (δ 7.2–8.6 ppm) and azabicyclo octane protons (δ 3.0–5.5 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 404.1359 for a triazolyl-naphthamide analog) .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound’s reactivity and stability?

  • Methodology : Employ quantum mechanical calculations (e.g., DFT) to model reaction pathways, such as the energy barriers for CuAAC or acyl transfer reactions. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to predict optimal conditions (e.g., solvent polarity, catalyst loading) .
  • Application : Predict regioselectivity in naphthalene functionalization (e.g., 1- vs. 2-carbonyl positioning) using Fukui indices or electrostatic potential maps .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodology :

  • SAR Analysis : Compare analogs like N-[8-(aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl]-2-naphthamide derivatives to isolate pharmacophoric groups. For example, substituents on the triazole or naphthalene significantly modulate receptor binding .
  • Data Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to confirm target engagement .

Q. How can reaction engineering improve yield in multi-step syntheses?

  • Methodology :

  • Process Optimization : Apply membrane separation technologies or flow chemistry to isolate intermediates (e.g., azides or bicyclic amines) with minimal decomposition .
  • Catalyst Screening : Test alternative catalysts (e.g., Ru-based systems for strain-promoted cycloadditions) to bypass copper residues that complicate purification .

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